1-(2,5-Dichlorophenyl)piperidine
Description
1-(2,5-Dichlorophenyl)piperidine is a piperidine derivative featuring a dichlorophenyl substituent at the nitrogen atom of the piperidine ring. Its molecular formula is C₁₁H₁₃Cl₂N, with a molecular weight of 230.14 g/mol . The compound is commercially available at 95% purity and is of interest in medicinal chemistry due to the piperidine scaffold’s prevalence in bioactive molecules . The 2,5-dichlorophenyl group confers distinct electronic and steric properties, influencing its interactions with biological targets.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N/c12-9-4-5-10(13)11(8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHOMFXASMDWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction conditions and ensure high yields and purity of the final product.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines.
Scientific Research Applications
1-(2,5-Dichlorophenyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, including antidepressants and antipsychotics.
Biological Studies: Researchers use the compound to study its effects on biological systems, including its potential as an inhibitor of certain enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to various physiological effects. For example, it may act as an antagonist at specific neurotransmitter receptors, thereby modulating neurotransmission and exerting its pharmacological effects .
Comparison with Similar Compounds
Chlorophenyl vs. Nitrophenyl Derivatives
- 1-(4,5-Dichloro-2-nitrophenyl)piperidine (C₁₁H₁₂Cl₂N₂O₂, 275.13 g/mol): Features a nitro group at the 2-position of the dichlorophenyl ring, increasing molecular weight by ~45 g/mol compared to 1-(2,5-dichlorophenyl)piperidine .
Sulfonyl and Methyl Modifications
- 1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperidine (C₁₂H₁₅Cl₂NO₂S, 308.22 g/mol): Incorporates a sulfonyl group and a methyl substituent on the piperidine ring. The sulfonyl group increases polarity, likely improving solubility but reducing membrane permeability . The methyl group adds steric bulk, which may hinder binding in compact receptor pockets compared to the parent compound .
Piperidine Derivatives with Extended Hydrophobic Groups
- 1-(3-Phenylbutyl)piperidine Derivatives (e.g., compounds from ):
- These compounds exhibit RMSD values >2.5 Å in docking studies due to displacement of the phenylbutyl group toward helices α4/α5 in S1R ligand binding .
- Larger hydrophobic substituents at position 4 of the piperidine (e.g., in compounds 37, 62) improve fit into hydrophobic cavities, suggesting that this compound’s smaller dichlorophenyl group may limit such interactions .
Pharmacological Activity Comparisons
Serotonin Reuptake Inhibitors
Acetylcholinesterase Inhibitors
Piperidine Derivatives in Agrochemistry
- Fenpropidin (1-(3-(4-(1,1-dimethyl)phenyl)-2-methylpropyl)piperidine):
Structural and Functional Data Table
Key Research Findings
- Steric and Electronic Effects : The dichlorophenyl group in this compound provides moderate steric bulk and electron-withdrawing character, balancing receptor binding and solubility .
- Pharmacophore Compatibility : Derivatives with larger hydrophobic groups (e.g., phenylbutyl) exhibit better fit in S1R ligand pockets, suggesting opportunities for optimizing this compound via substituent expansion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
